5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid
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Overview
Description
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound with the molecular formula C13H8ClNO4S It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrobenzoic acid.
Formation of 4-Chlorophenylsulfanyl Group: 4-Chlorothiophenol is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a reducing agent such as zinc in the presence of hydrochloric acid.
Coupling Reaction: The 4-chlorophenylsulfanyl group is then coupled with 2-nitrobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylsulfanylbenzoic Acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzoic Acid: Lacks the chlorophenylsulfanyl group, leading to different chemical properties and uses.
4-Chlorobenzoic Acid: Lacks both the nitro and sulfanyl groups, making it less versatile in chemical reactions.
Uniqueness
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is unique due to the presence of both the nitro and chlorophenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
Biological Activity
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H10ClN1O3S1
- Molecular Weight : Approximately 341.72 g/mol
- Functional Groups : Contains a nitro group at the 2-position of the benzoic acid core and a sulfanyl group attached to a 4-chlorophenyl moiety.
These structural elements contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The nitro group is particularly noted for its role in forming reactive intermediates that can interact with cellular components, potentially leading to cell death in microorganisms. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that the chlorophenylthio group may enhance interactions with specific enzymes or receptors involved in cancer cell proliferation and survival. The nitro group may facilitate the formation of reactive species that induce oxidative stress in cancer cells, leading to apoptosis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Formation of Reactive Intermediates : The nitro group can undergo reduction, generating reactive species that interact with cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, affecting growth and survival pathways in both microbial and cancer cells .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with active site residues of enzymes relevant to its antimicrobial and anticancer activities .
Properties
Molecular Formula |
C13H8ClNO4S |
---|---|
Molecular Weight |
309.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-1-3-9(4-2-8)20-10-5-6-12(15(18)19)11(7-10)13(16)17/h1-7H,(H,16,17) |
InChI Key |
QIDVMNUHAQPBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
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